N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 391863-97-1
VCID: VC4364464
InChI: InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
SMILES: CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

CAS No.: 391863-97-1

Cat. No.: VC4364464

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide - 391863-97-1

Specification

CAS No. 391863-97-1
Molecular Formula C13H15N3O3S
Molecular Weight 293.34
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Standard InChI Key YZZCFUWQVIPMOP-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 5 with an ethyl group (-C₂H₅) and at position 2 with a benzamide group bearing methoxy (-OCH₃) substituents at positions 2 and 3 of the benzene ring . The molecular formula is C₁₃H₁₅N₃O₃S, with a molar mass of 293.34 g/mol .

Physicochemical Characteristics

Key properties include:

  • Density: 1.303 ± 0.06 g/cm³ (predicted)

  • pKa: 7.66 ± 0.50 (predicted)

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and thiadiazole components; likely soluble in polar aprotic solvents (e.g., DMSO) .

  • Hydrogen Bonding: Two hydrogen bond acceptors and one hydrogen bond donor, influencing its pharmacokinetic profile .

Table 1: Physicochemical Properties of N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2,3-Dimethoxybenzamide

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₃O₃S
Molar Mass (g/mol)293.34
Density (g/cm³)1.303 ± 0.06
pKa7.66 ± 0.50
LogP (Partition Coefficient)2.7 (predicted)

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via amide coupling between 5-ethyl-1,3,4-thiadiazol-2-amine and 2,3-dimethoxybenzoic acid derivatives. A common method involves:

  • Activation of the Carboxylic Acid: 2,3-Dimethoxybenzoic acid is activated using coupling agents such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .

  • Nucleophilic Substitution: The activated acid reacts with 5-ethyl-1,3,4-thiadiazol-2-amine to form the amide bond .

  • Purification: The crude product is purified via column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch of amide), ~1250 cm⁻¹ (C-O-C stretch of methoxy groups), and ~3400 cm⁻¹ (N-H stretch) .

  • NMR:

    • ¹H NMR: Signals at δ 1.3–1.5 ppm (triplet, ethyl CH₃), δ 3.8–4.0 ppm (singlets, OCH₃), and δ 7.2–7.8 ppm (aromatic protons) .

    • ¹³C NMR: Resonances at ~169 ppm (amide C=O), ~150 ppm (thiadiazole C-2), and ~55 ppm (OCH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 293.34 (M⁺) .

Applications in Drug Development

Lead Compound Optimization

The compound’s balanced logP (~2.7) and moderate molecular weight (~293 g/mol) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability . Structural modifications (e.g., introducing sulfonamide or triazole groups) could enhance potency and selectivity .

Targeted Drug Delivery

The methoxy groups facilitate interactions with hydrophobic pockets in enzymes, making the compound a candidate for targeted kinase inhibitors . Computational docking studies of analogous molecules revealed strong binding to human topoisomerase IIβ (ΔG = −9.2 kcal/mol), a target in anticancer therapy .

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